2-(2-Bromophenyl)propan-2-amine
Overview
Description
2-(2-Bromophenyl)propan-2-amine is a chemical compound with the CAS Number: 173026-23-8. It has a molecular weight of 214.1 and its IUPAC name is 2-(2-bromophenyl)-2-propanamine . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(2-Bromophenyl)propan-2-amine is 1S/C9H12BrN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 . This indicates that the compound consists of 9 carbon atoms, 12 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2-(2-Bromophenyl)propan-2-amine is a liquid at room temperature . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications
Enantioenriched Amine Synthesis
- Levofloxacin Precursor: A study by (Mourelle-Insua et al., 2016) developed enzymatic strategies for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, valuable precursors for antimicrobial agents like Levofloxacin.
Synthesis of Heterocyclic Compounds
- Benzimidazoles Synthesis: Lygin and Meijere (2010) described a method for synthesizing 1-substituted benzimidazoles from o-Bromophenyl isocyanide and amines, demonstrating a pathway for creating benzimidazole derivatives (Lygin & Meijere, 2010).
- Crystal Structure Analysis: Nadaf et al. (2019) focused on synthesizing and analyzing the crystal structures of alkyl-substituted N,4-diphenyl thiazole-2-amine, providing insights into molecular arrangements and stability (Nadaf et al., 2019).
Corrosion Inhibition Studies
- Molecular Dynamics Simulations: A study by Kaya et al. (2016) used quantum chemical and molecular dynamics simulation to assess the inhibition performances of certain thiazole derivatives against iron corrosion, indicating potential applications in materials science (Kaya et al., 2016).
Pharmaceutical Applications
- Optically Pure D(+) Brompheniramine: Tawar et al. (2017) developed a synthesis method for creating optically pure D(+)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine, a component in certain pharmaceuticals (Tawar et al., 2017).
Organic Synthesis Techniques
- Copper-Catalyzed Amination: Zhao et al. (2010) explored the copper-catalyzed direct amination of ortho-functionalized haloarenes, which could be applied in the synthesis of aromatic amines (Zhao, Fu, & Qiao, 2010).
Luminescent Covalent-Organic Polymers
- Detection of Nitroaromatic Explosives: Xiang and Cao (2012) synthesized porous luminescent covalent-organic polymers (COPs) that could detect nitroaromatic explosives like TNT, highlighting their potential in security applications (Xiang & Cao, 2012).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromophenyl)propan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAXYTZRQQIOAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458343 | |
Record name | 2-(2-bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)propan-2-amine | |
CAS RN |
173026-23-8 | |
Record name | 2-(2-bromophenyl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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